molecular formula C21H26N4 B12215260 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12215260
M. Wt: 334.5 g/mol
InChI Key: QZZYEBGYEJWHKW-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, dimethyl, phenyl, and piperidinyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, phenyl, and piperidinyl groups makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-4-18-15(2)22-20-19(17-11-7-5-8-12-17)16(3)23-25(20)21(18)24-13-9-6-10-14-24/h5,7-8,11-12H,4,6,9-10,13-14H2,1-3H3

InChI Key

QZZYEBGYEJWHKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCCCC4

Origin of Product

United States

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